molecular formula C13H10ClN3O2 B3888662 (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-CHLOROBENZOATE CAS No. 5798-63-0

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-CHLOROBENZOATE

Cat. No.: B3888662
CAS No.: 5798-63-0
M. Wt: 275.69 g/mol
InChI Key: CIXOJLSOMNDJOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-CHLOROBENZOATE typically involves the reaction of 3-chlorobenzoic acid with pyridine-4-carboxaldehyde in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-CHLOROBENZOATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-CHLOROBENZOATE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-CHLOROBENZOATE is unique due to its specific structural features, such as the presence of a chlorobenzoate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c14-11-3-1-2-10(8-11)13(18)19-17-12(15)9-4-6-16-7-5-9/h1-8H,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXOJLSOMNDJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)ON=C(C2=CC=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)O/N=C(/C2=CC=NC=C2)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10417125
Record name AC1NT1XA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5798-63-0
Record name AC1NT1XA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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